Bicyclo[2.1.1]hexan-5-ol
CAS No.:
Cat. No.: VC17609734
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O |
|---|---|
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | bicyclo[2.1.1]hexan-5-ol |
| Standard InChI | InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2 |
| Standard InChI Key | NBSWSEYQXKYYFW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C2O |
Introduction
Structural and Molecular Characteristics
Bicyclo[2.1.1]hexan-5-ol (molecular formula: , molecular weight: 98.14 g/mol) features a rigid, three-dimensional scaffold with significant ring strain due to its fused cyclopropane and cyclobutane moieties . The hydroxyl group at the 5-position introduces polarity and hydrogen-bonding capability, influencing both its reactivity and interactions in biological systems.
Stereochemical Considerations
The compound exhibits stereoisomerism, with the (1R,4S) configuration being a commonly studied enantiomer . Stereochemistry profoundly impacts its biological activity, as different enantiomers may interact distinctively with chiral biological targets. For instance, the (1R,4S) isomer’s spatial arrangement optimizes binding to certain enzymes, making it a preferred candidate in medicinal chemistry studies .
Synthetic Methodologies
SmI2_22-Mediated Transannular Pinacol Coupling
A two-step protocol developed by Shen et al. (2024) involves:
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SmI-Mediated Radical Coupling: Cyclobutanedione derivatives undergo single-electron reduction by SmI, forming ketyl radicals that dimerize to yield bicyclic vicinal diols .
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Acid-Catalyzed Pinacol Rearrangement: The diols are treated with p-TsOH, triggering a 1,2-alkyl shift to produce bicyclo[2.1.1]hexan-2-ones, which are subsequently reduced to the alcohol .
This method achieves moderate to high yields (45–78%) and accommodates diverse substituents, including alkyl and aryl groups .
[2+2] Cycloaddition of 1,5-Dienes
Photochemical [2+2] cycloaddition of 1,5-dienes offers an alternative route, leveraging light-induced reactivity to form the bicyclic framework. While less stereoselective than pinacol coupling, this approach is advantageous for substrates sensitive to strong acids or reductants.
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| SmI Pinacol Route | SmI, p-TsOH, THF | 45–78 | High |
| [2+2] Cycloaddition | UV Light, Solvent | 30–65 | Moderate |
Chemical Reactivity and Transformations
Ring-Opening Reactions
The strained bicyclic system undergoes regioselective ring-opening under acidic or basic conditions. For example, treatment with HSO cleaves the cyclopropane ring, yielding linear ketones or alcohols depending on the reaction milieu.
Functional Group Modifications
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Oxidation: The hydroxyl group is oxidized to a ketone using CrO or KMnO, yielding bicyclo[2.1.1]hexan-5-one.
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the cyclopropane rings, producing decalin-like structures.
Applications in Medicinal Chemistry
Bioisosteric Replacement
Bicyclo[2.1.1]hexan-5-ol serves as a bioisostere for phenolic groups, mimicking their electronic and steric profiles while enhancing metabolic stability. For example, it has been used to replace the phenol moiety in nitazoxanide, resulting in a derivative with improved pharmacokinetics and retained antiparasitic activity .
Conformational Restriction in Drug Design
The rigid scaffold restricts rotational freedom, enabling precise positioning of pharmacophoric groups. This property has been exploited in designing protease inhibitors, where the bicyclic core maintains optimal binding geometry.
Industrial and Research Applications
Material Science
The compound’s strain energy (estimated at 25–30 kcal/mol) makes it a candidate for high-energy materials. Derivatives have been explored as precursors to polymers with tailored thermal stability.
Catalysis
Bicyclo[2.1.1]hexan-5-ol derivatives act as ligands in asymmetric catalysis. For instance, Rh complexes incorporating this scaffold achieve enantiomeric excesses >90% in hydrogenation reactions.
Future Directions
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Scalable Synthesis: Developing continuous-flow photochemical reactors could improve the scalability of [2+2] cycloaddition methods.
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Targeted Drug Delivery: Functionalizing the hydroxyl group with prodrug moieties may enhance tissue-specific uptake.
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Computational Modeling: Machine learning models predicting substituent effects on ring strain could accelerate derivative optimization .
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